![molecular formula C10H11BrN2O2 B3083242 4-[(2-Bromoacetyl)amino]-N-methylbenzamide CAS No. 1138443-67-0](/img/structure/B3083242.png)
4-[(2-Bromoacetyl)amino]-N-methylbenzamide
Overview
Description
“4-[(2-Bromoacetyl)amino]-N-methylbenzamide” is a chemical compound with the CAS Number: 1138443-67-0 . It has a molecular weight of 271.11 and its IUPAC name is 4-[(bromoacetyl)amino]-N-methylbenzamide . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 271.11 . The linear formula is C10H11BrN2O2 . Other physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, particularly thiazolyl and pyrazolyl derivatives, has been a significant area of application. For example, compounds structurally related to 4-[(2-Bromoacetyl)amino]-N-methylbenzamide have been utilized in the synthesis of thiazol-4-yl and pyrazol-4-yl chromen-2-one derivatives. These syntheses are crucial for developing compounds with potential biological activities, showcasing the importance of such intermediates in medicinal chemistry (Sukdolak et al., 2004).
Antimicrobial Activity
N-phenylpyrazole derivatives synthesized using bromoacetyl compounds have shown interesting antimicrobial properties, including inhibitory effects against pathogenic yeast and moulds. This indicates the potential of bromoacetyl-amino derivatives in developing new therapeutic agents for combating fungal infections (Farag et al., 2008).
Photodynamic Therapy Applications
Compounds with structural similarities to this compound have been developed as photosensitizers for photodynamic therapy, particularly in the treatment of cancer. Their ability to generate singlet oxygen and exhibit good fluorescence properties makes them valuable in medical research aimed at developing non-invasive cancer treatments (Pişkin et al., 2020).
Anticancer Agent Development
The synthesis of novel kinesin spindle protein (KSP) inhibitors showcases another vital application. Compounds like AZD4877, developed from N-methylbenzamide derivatives, have shown promising results in arresting cancer cells in mitosis, indicating the potential for these compounds in anticancer therapies (Theoclitou et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(15)7-2-4-8(5-3-7)13-9(14)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOWAQZYNLNNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083164.png)
![4-[3-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083182.png)
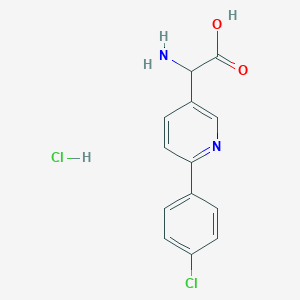
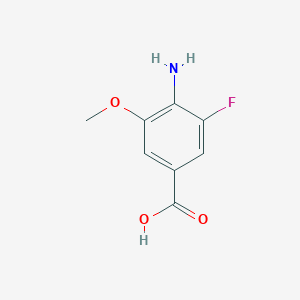
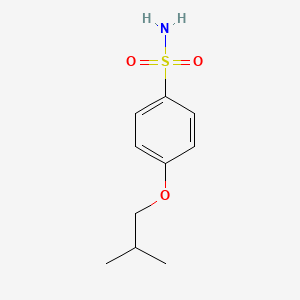
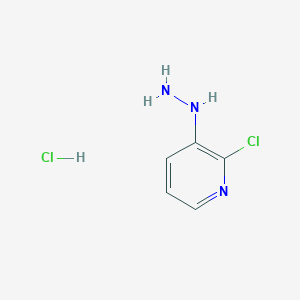
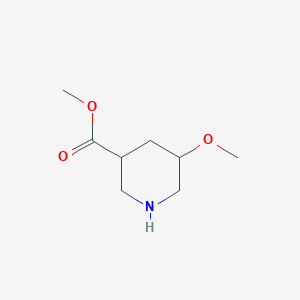
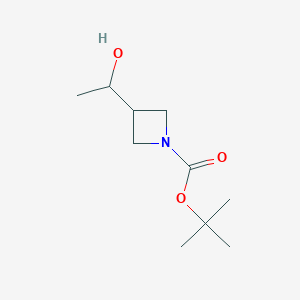
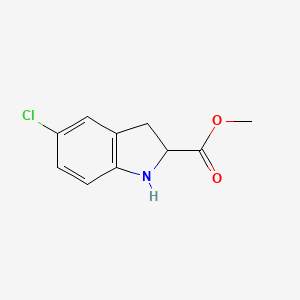

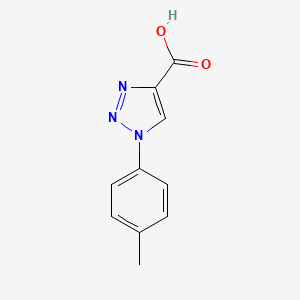
![2-Morpholino[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B3083273.png)

